2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-24-17-6-4-3-5-16(17)18(22)20-15-11-19-21(13-15)12-14-7-9-23-10-8-14/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPSPIUOWLANTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethylate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrazole ring can bind to receptors or enzymes, modulating their function. The benzamide moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
Pyrazole-containing compounds are widely studied for antimicrobial and antitumor activities. For example, 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) demonstrated notable antimicrobial activity against E. coli, B. mycoides, and C. albicans . Key differences include:
- Electron-withdrawing vs. electron-donating groups : The nitro group in thiadiazole derivatives enhances electrophilicity, whereas the ethylsulfanyl group in the target compound may favor hydrophobic interactions.
- Substituent positioning : The oxan-4-ylmethyl group in the target compound introduces a sterically bulky, oxygen-containing substituent absent in most thiadiazole analogues.
Compounds with Oxan-4-yl Substitutions
Tetrahydropyran (oxan-4-yl) groups are valued for their balance of lipophilicity and hydrogen-bonding capacity. For instance, 5-fluoro-N-(oxan-4-yl)pyridin-2-amine () and 1-[(oxan-4-yl)methyl]piperazine () highlight the prevalence of this motif in enhancing solubility. Compared to these:
- The target compound integrates oxan-4-yl into a pyrazole system rather than a piperazine or pyridine scaffold.
- The benzamide backbone may confer greater rigidity compared to amine-linked structures.
Benzamide Derivatives
Benzamides like N-methyl-2-(piperazin-1-yl)acetamide () often target neurological or microbial pathways.
Comparative Data Table
*Molecular weights estimated based on structural formulas.
Key Research Findings and Implications
- Antimicrobial Potential: Pyrazole-thiadiazole hybrids () show that nitrogen-rich heterocycles paired with electron-deficient aromatic systems enhance antimicrobial activity. The target compound’s ethylsulfanyl group may similarly disrupt microbial membranes or enzymes .
- Solubility and Stability : The oxan-4-ylmethyl group likely improves aqueous solubility compared to purely alkyl-substituted pyrazoles, as seen in analogues like 1-[(oxan-4-yl)methyl]piperazine .
- Synthetic Flexibility : The use of SHELX software () for crystallographic refinement suggests that structural analogues of the target compound could be characterized with high precision, aiding in structure-activity relationship (SAR) studies.
Biological Activity
The compound 2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate the available research on its biological activity, including synthesis, mechanism of action, and related studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 314.34 g/mol. The compound features a pyrazole ring, an oxane moiety, and a benzamide structure, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reagents : Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
- Conditions : Controlled temperatures and pH levels to ensure high yields and purity.
- Analytical Techniques : Confirmation of structure through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic properties by modulating signaling pathways associated with pain and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
- Insecticidal Activity : A study indicated that pyrazole-linked compounds exhibited significant insecticidal effects against various pests such as Mythimna separate and Helicoverpa armigera. For example, compound 14q showed a lethal activity rate of 70% at a concentration of 500 mg/L .
- Fungicidal Activity : Compounds related to this structure demonstrated good fungicidal activity against Pyricularia oryae, achieving an inhibition rate of up to 77.8% .
- Toxicity Assessments : Toxicity tests using zebrafish embryos revealed that certain derivatives had an LC50 value indicating moderate toxicity, suggesting the need for further structural optimization to enhance efficacy while reducing toxicity .
Data Table: Biological Activities
| Compound | Target Organism | Activity Type | Inhibition Rate (%) | LC50 (mg/L) |
|---|---|---|---|---|
| 14q | Mythimna separate | Insecticidal | 70 | - |
| 14h | Pyricularia oryae | Fungicidal | 77.8 | 14.01 |
| 10f | Botrytis cinerea | Fungicidal | 83.3 | - |
| - | Zebrafish embryos | Toxicity | - | 14.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
